3-Thiophenecarboxylic acid, 4-phenyl-2-((phenylacetyl)amino)-, ethyl ester
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Overview
Description
3-Thiophenecarboxylic acid, 4-phenyl-2-((phenylacetyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, features a thiophene ring substituted with phenyl and phenylacetyl groups, making it a molecule of interest for researchers.
Preparation Methods
The synthesis of 3-Thiophenecarboxylic acid, 4-phenyl-2-((phenylacetyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with phenylacetyl chloride in the presence of a base, followed by esterification with ethanol . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-Thiophenecarboxylic acid, 4-phenyl-2-((phenylacetyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
3-Thiophenecarboxylic acid, 4-phenyl-2-((phenylacetyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene-based molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 4-phenyl-2-((phenylacetyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The phenylacetyl group may facilitate binding to certain enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 3-Thiophenecarboxylic acid, 4-phenyl-2-((phenylacetyl)amino)-, ethyl ester include other thiophene derivatives such as:
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-phenyl-, 2-(diethylamino)ethyl ester
- 3-Thiophenecarboxylic acid, 4-phenyl-2-((1-piperidinylacetyl)amino)-, ethyl ester
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
77261-18-8 |
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Molecular Formula |
C21H19NO3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO3S/c1-2-25-21(24)19-17(16-11-7-4-8-12-16)14-26-20(19)22-18(23)13-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,22,23) |
InChI Key |
STKZEMYHFUFBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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